3,5-Dibromo-4-hydroxycinnamic acid
Description
Overview of Hydroxycinnamic Acids as Natural Phenolic Compounds
Hydroxycinnamic acids (HCAs) are a significant class of naturally occurring phenolic compounds. nih.gov They are widely distributed throughout the plant kingdom, found in substantial concentrations in everyday dietary sources such as fruits, vegetables, cereals, coffee, and tea. nih.govnih.gov Structurally, HCAs are characterized by a C6-C3 skeleton, consisting of a benzene (B151609) ring substituted with a three-carbon chain (a propenoic acid side chain). hmdb.ca Common examples of hydroxycinnamic acids include caffeic acid, ferulic acid, p-coumaric acid, and sinapic acid. chim.itmdpi.com These compounds are recognized for their antioxidant properties, which are largely attributed to their ability to scavenge free radicals. chim.itcapes.gov.br Beyond their antioxidant capacity, HCAs and their derivatives exhibit a range of biological activities, including antimicrobial and anti-inflammatory effects. mdpi.comsysrevpharm.orgd-nb.info In plants, they play crucial roles in defense against pathogens and UV radiation. mdpi.com
Significance of Halogenated Natural Products in Chemical Biology
Halogenated natural products are a diverse group of metabolites produced by various organisms, including bacteria, fungi, algae, and marine invertebrates. nih.govumu.seresearchgate.net The incorporation of halogen atoms (fluorine, chlorine, bromine, or iodine) into a molecule can significantly alter its biological activity and physicochemical properties. acs.org This structural modification is a key strategy employed by nature to create potent bioactive compounds. acs.org Marine organisms, in particular, are prolific producers of halogenated compounds, which is attributed to the high concentration of halides in seawater. researchgate.net These compounds exhibit a wide array of biological activities, including antibacterial, antifungal, antiviral, antitumor, and anti-inflammatory properties. nih.gov In the field of chemical biology, halogenated natural products are of great interest as they can serve as lead compounds for drug discovery and as molecular probes to investigate biological processes. acs.org
Structural Context of 3,5-Dibromo-4-hydroxycinnamic Acid within Brominated Phenolics and Cinnamic Acid Derivatives
This compound belongs to the family of cinnamic acid derivatives, which are characterized by a phenyl ring attached to a propenoic acid moiety. nih.gov The core structure is specifically a hydroxycinnamic acid, indicating the presence of a hydroxyl group on the phenyl ring. The defining feature of this particular compound is the substitution of two bromine atoms at positions 3 and 5 of the phenyl ring, ortho to the hydroxyl group. This places it within the subgroup of brominated phenolics. The presence of the electron-withdrawing bromine atoms is expected to influence the electronic properties and reactivity of the phenolic hydroxyl group and the aromatic ring. The synthesis of such compounds often involves the bromination of the parent cinnamic acid. rsc.org This structural arrangement, combining a cinnamic acid backbone with bromine substituents, suggests potential for unique biological activities, drawing from the characteristics of both cinnamic acids and halogenated phenols.
Table 1: Chemical and Physical Properties of this compound
| Property | Value |
| Molecular Formula | C₉H₆Br₂O₃ |
| Molecular Weight | 337.95 g/mol |
| IUPAC Name | (E)-3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoic acid |
| CAS Number | 33140-59-9 parchem.com |
| Melting Point | Not available |
| Boiling Point | Not available |
| Solubility | Not available |
| Appearance | Not available |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Technique | Key Data |
| ¹H NMR | Data not available in the search results. |
| ¹³C NMR | Data not available in the search results. |
| Mass Spectrometry | Data not available in the search results. |
| UV-Vis | Data not available in the search results. |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3,5-dibromo-4-hydroxyphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2O3/c10-6-3-5(1-2-8(12)13)4-7(11)9(6)14/h1-4,14H,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEQYGMAVJOIRJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)O)Br)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80694683 | |
| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.95 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119405-33-3 | |
| Record name | 3-(3,5-Dibromo-4-hydroxyphenyl)prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80694683 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 3,5 Dibromo 4 Hydroxycinnamic Acid and Its Analogues
De Novo Chemical Synthesis Strategies for Brominated Hydroxycinnamic Acids
The direct synthesis of specifically substituted cinnamic acids, such as those containing bromine, requires tailored strategies that can precisely control the placement of functional groups on the aromatic ring.
Specific, documented synthetic pathways for the direct preparation of 3,5-Dibromo-2,4-dihydroxycinnamic acid are not extensively available in the reviewed scientific literature. The synthesis of such a multi-substituted compound would likely require a multi-step process involving the protection of hydroxyl groups, selective bromination of a dihydroxy-substituted aromatic precursor, followed by a condensation reaction to build the acrylic acid side chain.
A general and straightforward synthetic method has been developed for a series of 3,5-disubstituted-4-hydroxycinnamic acid derivatives, including the 3,5-dibromo analogue. This strategy involves the conversion of the parent 3,5-disubstituted-4-hydroxycinnamic acid into a more reactive intermediate, which can then be coupled with other molecules.
The key steps in this synthesis are:
Activation of the Carboxylic Acid : The 3,5-disubstituted-4-hydroxycinnamic acid derivative is treated with thionyl chloride (SOCl₂) in dry ether. This reaction converts the carboxylic acid group into a highly reactive acyl chloride intermediate. The mixture is typically heated to ensure the completion of the reaction.
Coupling Reaction : The resulting crude acyl chloride is then reacted with a nucleophile. For instance, it can be added to a suspension of a potassium salt of a functionalized coumarin (B35378). This results in the formation of a new ester linkage, grafting the hydroxycinnamic acid moiety onto the coumarin scaffold.
It is noted that the phenolic hydroxyl group of the 3,5-disubstituted-4-hydroxycinnamic acids is generally not reactive enough to cause self-condensation, particularly due to the presence of two electron-withdrawing groups in the ortho positions. This method has been successfully applied to synthesize a variety of derivatives where the substituents at the 3 and 5 positions are varied, as detailed in the table below.
| Substituent (X) at C3 and C5 | Resulting Compound Structure |
|---|---|
| -NO₂ | 3,5-Dinitro-4-hydroxycinnamic acid |
| -CN | 3,5-Dicyano-4-hydroxycinnamic acid |
| -F | 3,5-Difluoro-4-hydroxycinnamic acid |
| -Cl | 3,5-Dichloro-4-hydroxycinnamic acid |
| -Br | 3,5-Dibromo-4-hydroxycinnamic acid |
| -I | 3,5-Diiodo-4-hydroxycinnamic acid |
Established Synthetic Routes for Cinnamic Acid and its Analogues
The fundamental structure of cinnamic acid can be synthesized through several well-established named reactions. These methods are versatile and can often be adapted for substituted aromatic aldehydes to produce a wide range of cinnamic acid analogues.
The Perkin reaction, first reported by William Henry Perkin in 1868, is a classical method for the synthesis of α,β-unsaturated aromatic acids. wikipedia.org The reaction involves the aldol (B89426) condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the corresponding acid, which acts as a base catalyst. wikipedia.orgbyjus.com For example, cinnamic acid itself is commonly prepared by heating benzaldehyde (B42025) with acetic anhydride and sodium acetate (B1210297) at elevated temperatures (around 180°C). iitk.ac.inunacademy.com
The mechanism proceeds through the formation of a carbanion from the anhydride, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. byjus.com The resulting intermediate undergoes dehydration and subsequent hydrolysis to yield the final cinnamic acid product. unacademy.com A key requirement for this reaction is that the anhydride must possess at least two alpha-hydrogens. wikipedia.org
| Aromatic Aldehyde | Acid Anhydride | Base Catalyst | Product |
|---|---|---|---|
| Benzaldehyde | Acetic Anhydride | Sodium Acetate | Cinnamic acid |
| Salicylaldehyde | Acetic Anhydride | Sodium Acetate | Coumarin (after intramolecular cyclization) |
| 4-Methoxybenzaldehyde | Acetic Anhydride | Sodium Acetate | 4-Methoxycinnamic acid |
The Knoevenagel condensation is another powerful method for forming carbon-carbon double bonds and is frequently used to synthesize cinnamic acids. bepls.com This reaction involves the condensation of an aromatic aldehyde with a compound containing an active methylene (B1212753) group, such as malonic acid. bepls.com
The Verley-Doebner modification of this reaction is particularly effective for producing cinnamic acids. acs.orgacs.org It typically uses pyridine (B92270) as both the solvent and a base catalyst, often with a co-catalyst like piperidine (B6355638) or β-alanine, to condense an aromatic aldehyde with malonic acid. acs.orgyoutube.com The reaction proceeds via a Knoevenagel adduct that spontaneously decarboxylates (loses CO₂) under the reaction conditions to yield the cinnamic acid. bepls.comyoutube.com
In the pursuit of greener and more efficient chemical processes, microwave-assisted Knoevenagel condensations have been developed. acs.orgfrontiersin.org These methods offer several advantages over conventional heating, including significantly reduced reaction times, higher yields, and often the ability to proceed without a solvent. ijnrd.orgresearchgate.net Various catalysts have been employed in microwave-assisted syntheses, such as lithium chloride or polyphosphate ester (PPE) in solvent-free conditions, or tetrabutylammonium (B224687) bromide (TBAB) in water, which aligns with the principles of green chemistry. acs.orgijnrd.orgresearchgate.net For instance, trans-cinnamic acid can be synthesized with a 68% yield by reacting benzaldehyde and malonic acid with piperidine and triethylamine (B128534) in toluene (B28343) under microwave irradiation at 100°C for one hour. acs.org
Phosphorus oxychloride (POCl₃) serves as an effective reagent in the synthesis of cinnamic acid derivatives, particularly amides and esters. jocpr.comresearchgate.net It functions as an acid catalyst or a coupling agent that activates the carboxylic acid for reaction with a nucleophile. jocpr.comrsc.org
This method provides an alternative to multi-stage processes that might first require the synthesis of cinnamic acid followed by its conversion to an acid halide before reacting with an amine or alcohol. researchgate.net In a direct approach for synthesizing cinnamic acid arylamides, it is proposed that POCl₃ activates both the aromatic aldehyde and an acetanilide (B955). The enamine formed from the acetanilide then acts as a nucleophile, attacking the activated aldehyde, ultimately leading to the formation of the cinnamic acid acetanilide. researchgate.net This method is particularly useful for substrates with electron-donating groups where the Perkin reaction may give low yields. jocpr.com
Enzymatic Synthesis Approaches
Enzymatic synthesis offers a powerful tool for the creation of complex molecules under mild conditions. In the context of cinnamic acid-related structures, enzymes are primarily used for stereoselective transformations. For instance, a series of hydrolytic enzymes has been successfully applied in the kinetic resolution of certain organophosphorus compounds through stereoselective acetylation. nih.gov While primary alcohols like hydroxymethyl PTA oxide and sulfide (B99878) were effectively resolved into their respective enantiomers with moderate to good enantioselectivity (up to 95%), secondary alcohols in the same family were found to be unreactive under the tested enzymatic conditions. nih.gov
Another enzymatic application involves the biocatalytic decarboxylation of substituted cinnamic acids to produce hydroxystyrenes, a reaction facilitated by newly isolated strains of Pantoea agglomerans. publons.com While these examples highlight the potential of enzymatic methods in modifying related compounds, specific literature on the direct enzymatic synthesis of this compound is not extensively detailed in the provided research. However, the principles of using enzymes like phenylalanine ammonia (B1221849) lyase (PAL), which catalyzes the first step in the phenylpropanoid pathway, are fundamental to the natural biosynthesis of cinnamic acids in plants and fungi. mdpi.com
Claisen–Schmidt Condensations
The Claisen-Schmidt condensation is a crucial carbon-carbon bond-forming reaction in organic chemistry. It is a type of crossed-aldol condensation that occurs between an aldehyde or ketone that possesses an α-hydrogen and an aromatic carbonyl compound that lacks an α-hydrogen. wikipedia.org This reaction, named for its pioneers Rainer Ludwig Claisen and J. Gustav Schmidt, is fundamental for synthesizing chalcones and other important intermediates. wikipedia.orgresearchgate.net
The reaction typically proceeds under basic conditions (e.g., using sodium hydroxide) or acidic catalysis. wikipedia.orgresearchgate.net Because the aromatic aldehyde component cannot enolize, it exclusively acts as the electrophile, which minimizes self-condensation side products that can complicate standard aldol reactions. researchgate.net Quantitative yields have even been reported in solvent-free conditions using sodium hydroxide (B78521) as the base. wikipedia.org While the Knoevenagel-Doebner condensation is a more common route for synthesizing cinnamic acids directly from benzaldehydes and malonic acid, the principles of the Claisen-Schmidt condensation are foundational to the broader class of condensation reactions used in organic synthesis. nih.govmdpi.comchemicalbook.com
Decarboxylation of 4-Hydroxycinnamic Acids to 4-Vinylphenols (Catalyst-Free and Catalyzed)
The decarboxylation of 4-hydroxycinnamic acids is an efficient method for producing 4-vinylphenols, which are valuable natural products and synthetic building blocks. nih.govroyalsocietypublishing.org Research has demonstrated a highly effective protocol for this transformation that operates without a catalyst, proceeding simply by heating trans-4-hydroxycinnamic acids in a solvent like DMF. nih.govroyalsocietypublishing.orgnih.gov
This catalyst-free method is notable for its good functional group tolerance, accommodating both electron-donating and electron-withdrawing substituents on the aromatic ring, and its ability to prevent polymerization of the vinylphenol product under optimized conditions. nih.govroyalsocietypublishing.org A variety of 4-vinylphenols have been synthesized in moderate to excellent yields using this approach. nih.gov The plausible mechanism involves the formation of an intermediate species at elevated temperatures, followed by hydrogen transfer and the release of carbon dioxide to yield the final 4-vinylphenol (B1222589) product. royalsocietypublishing.orgresearchgate.net
Historically, other methods for this decarboxylation have included catalyzed approaches using reagents like DBU or biocatalysts such as Bacillus subtilis. nih.govresearchgate.net However, these can be limited by a narrower substrate scope, often favoring acids with electron-donating groups. nih.govresearchgate.net
Table 1: Catalyst-Free Decarboxylation of Various trans-4-Hydroxycinnamic Acids
| Entry | Substrate (4-Hydroxycinnamic Acid Derivative) | Yield of 4-Vinylphenol (%) |
| 1 | 4-Hydroxycinnamic acid | 96 |
| 2 | 3-Bromo-4-hydroxycinnamic acid | 95 |
| 3 | This compound | 92 |
| 4 | 3-Methoxy-4-hydroxycinnamic acid (Ferulic acid) | 94 |
| 5 | 3,5-Dimethoxy-4-hydroxycinnamic acid (Sinapic acid) | 93 |
| 6 | 3-Chloro-4-hydroxycinnamic acid | 91 |
| 7 | 3,5-Dichloro-4-hydroxycinnamic acid | 90 |
| 8 | 4-Hydroxy-3-nitro-cinnamic acid | 75 |
Synthesis of Hybrid Molecules Incorporating Halogenated Cinnamic Acid Moieties
Cinnamic acids, including their halogenated forms, serve as valuable scaffolds for creating novel hybrid molecules with potential pharmacological activities. mdpi.comnih.gov The α,β-unsaturated carbonyl group in cinnamic acid acts as a Michael acceptor, a feature often utilized in drug design. nih.govresearchgate.net
One study reports the synthesis of a new series of hybrid molecules combining cinnamic acid derivatives with a 2-quinolinone structure. nih.gov In this work, brominated hybrid derivatives were successfully prepared through the halogenation of the parent hybrid compounds using bromine in glacial acetic acid. nih.gov Specifically, the reaction of a cinnamic acid-quinolinone hybrid with bromine yielded a dibrominated final product, demonstrating a direct pathway to incorporating halogen atoms into these complex structures. nih.gov
Another synthetic strategy involves creating ester and amide hybrids of cinnamic acids with other biologically active molecules like paracetamol, coumarins, and aminophenols. nih.gov For example, a hybrid of a bromobenzyloxycinnamic acid and hymechromone (4-methyl-7-hydroxycoumarin) was synthesized. nih.govresearchgate.net These syntheses can be achieved through various coupling methods, including the use of cinnamoyl chlorides reacted with a hydroxy or amino compound, or one-pot procedures using coupling agents like BOP (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in a suitable solvent. nih.gov
Table 2: Examples of Synthesized Hybrid Molecules from Cinnamic Acids
| Starting Cinnamic Acid Type | Coupled Moiety | Resulting Hybrid Type | Reference |
| Cinnamic Acid Derivative | 1-Amino-7,8-dihydroxy-4-methylquinolin-2(1H)-one | Cinnamic Acid-Quinolinone Hybrid | nih.gov |
| Brominated Cinnamic Acid-Quinolinone Hybrid | Bromine | 3-(3,5-dibromo-7,8-dihydroxy-4-methyl-2-oxoquinolin-1(2H)-ylamino)-3-phenylacrylic acid | nih.gov |
| Bromobenzyloxycinnamic Acid | Hymechromone | Ester Hybrid | nih.govresearchgate.net |
| Phenoxyphenyl Cinnamic Acid | Paracetamol | Ester Hybrid | nih.gov |
| Phenoxyphenyl Cinnamic Acid | p-Aminophenol | Amide Hybrid | nih.gov |
Spectroscopic Characterization and Structural Elucidation of 3,5 Dibromo 4 Hydroxycinnamic Acid and Its Conjugates
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, offering precise insights into the chemical environment of individual protons and carbon atoms.
The ¹H-NMR spectrum of 3,5-Dibromo-4-hydroxycinnamic acid provides characteristic signals for its aromatic and vinyl protons. Due to the symmetrical substitution on the phenyl ring, the two aromatic protons (H-2 and H-6) are chemically equivalent and appear as a single signal. The vinylic protons (H-α and H-β) of the acrylic acid side chain exhibit a trans-coupling, resulting in two distinct doublets with a large coupling constant. The acidic proton of the carboxylic acid and the phenolic hydroxyl proton are also observable, though their chemical shifts can be variable and they may appear as broad singlets.
Based on data from analogous compounds like p-coumaric and sinapinic acid, the expected chemical shifts are detailed in the table below. nih.govnih.gov
Table 1: Predicted ¹H-NMR Spectral Data for this compound Predicted values in DMSO-d₆
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| H-2, H-6 | ~7.8 | Singlet | - |
| H-β | ~7.5 | Doublet | ~16.0 |
| H-α | ~6.4 | Doublet | ~16.0 |
| Ar-OH | Variable (broad) | Singlet | - |
The ¹³C-NMR spectrum complements the ¹H-NMR data by providing information on the carbon skeleton of the molecule. The spectrum for this compound would show distinct signals for the carboxyl carbon, the vinylic carbons, and the aromatic carbons. The symmetry of the phenyl ring results in fewer aromatic signals than the total number of aromatic carbons. The carbons directly bonded to bromine (C-3 and C-5) are significantly shifted to a higher field (lower ppm value) compared to their unsubstituted counterparts.
The predicted chemical shifts, extrapolated from data for similar cinnamic acid derivatives, are presented below. chemicalbook.comresearchgate.net
Table 2: Predicted ¹³C-NMR Spectral Data for this compound Predicted values in DMSO-d₆
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O | ~168 |
| C-β | ~144 |
| C-4 | ~150 |
| C-1 | ~128 |
| C-2, C-6 | ~132 |
| C-α | ~118 |
For more complex structures, such as conjugates of this compound or for definitive assignment in crowded spectra, two-dimensional (2D) NMR techniques are essential. These methods are routinely applied to elucidate the intricate structures of marine phenolics. researchgate.net
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. For this molecule, a strong cross-peak would be observed between the vinylic protons H-α and H-β, confirming their connectivity in the side chain.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations beyond direct coupling partners, showing correlations between all protons within a spin system. In this case, it would also primarily highlight the H-α/H-β spin system.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, regardless of their through-bond connectivity. It is particularly useful for determining stereochemistry and the conformation of larger conjugates.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹J C-H coupling). It is an invaluable tool for assigning carbon signals based on their attached, and often more easily assigned, protons. For this compound, HSQC would show correlations for the C-2/H-2, C-6/H-6, C-α/H-α, and C-β/H-β pairs, allowing for unambiguous assignment of the corresponding carbon resonances.
Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy
IR and FTIR spectroscopy are used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The FTIR spectrum of this compound would display several characteristic absorption bands.
Table 3: Expected FTIR Absorption Bands for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Phenol & Carboxylic Acid) | Stretching, broad | 3500 - 2500 |
| C-H (Aromatic) | Stretching | 3100 - 3000 |
| C=O (Carboxylic Acid) | Stretching | 1700 - 1670 |
| C=C (Alkene & Aromatic) | Stretching | 1640 - 1580 |
| C-O | Stretching | 1300 - 1200 |
The broad O-H absorption is a hallmark of the hydrogen-bonded carboxylic acid and phenol groups. The carbonyl (C=O) stretch is typically strong and sharp. The presence of both alkene and aromatic C=C stretching bands confirms the core structure, while the C-Br stretch in the fingerprint region provides evidence of halogenation. nist.govnist.govspectrabase.com
Mass Spectrometry (MS) Techniques
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information on the molecular weight and elemental composition of a compound and its fragments.
HPLC-MS/MS is a highly sensitive and selective method used for the separation, detection, and quantification of phenolic compounds in complex mixtures. ekb.egekb.eg In this technique, HPLC first separates the components of a sample, which are then introduced into the mass spectrometer.
For this compound, analysis would typically be performed using electrospray ionization (ESI) in negative mode, which would generate a deprotonated molecular ion [M-H]⁻. A key feature in the mass spectrum would be the isotopic pattern of the molecular ion. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br) in roughly a 1:1 natural abundance, the molecular ion would appear as a characteristic triplet of peaks (M, M+2, M+4) with an approximate intensity ratio of 1:2:1.
Tandem mass spectrometry (MS/MS) involves selecting the molecular ion and subjecting it to collision-induced dissociation to generate specific fragment ions. A plausible fragmentation pathway for the [M-H]⁻ ion of this compound would involve the loss of a molecule of carbon dioxide (CO₂, 44 Da), a common fragmentation for carboxylic acids. d-nb.infonih.gov This would aid in confirming the structure and distinguishing it from other isomers.
Ultra-Performance Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF/MS)
Ultra-Performance Liquid Chromatography coupled with Electrospray Ionization Quadrupole Time-of-Flight Mass Spectrometry (UPLC-ESI-QTOF/MS) is a powerful analytical technique for the separation, identification, and structural characterization of compounds in complex mixtures. For the analysis of this compound and its derivatives, reverse-phase (RP) chromatography is typically employed.
Methodologies for similar brominated phenolic compounds often utilize C18 columns. nih.gov A common mobile phase consists of a gradient mixture of acetonitrile (B52724) and water, with an acidic modifier like formic acid to ensure proper ionization and peak shape. sielc.comsielc.com The high resolution and mass accuracy of QTOF-MS allow for the determination of the elemental composition of the parent ion and its fragments.
In negative ion mode (ESI-), the deprotonated molecule [M-H]⁻ of this compound would be the prominent parent ion. Subsequent fragmentation (MS/MS) would likely involve the characteristic loss of a carboxyl group (CO₂) as a neutral loss of 44 Da. Other fragmentation pathways can provide further structural information. The precise mass measurements obtained from QTOF-MS are critical for distinguishing between compounds with similar nominal masses and for confirming the presence of bromine atoms through their distinct isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).
Table 1: Typical UPLC-ESI-QTOF/MS Parameters for Analysis of Related Phenolic Acids
| Parameter | Value/Condition |
| Column | C18 (e.g., 100 mm × 2.1 mm, 1.8 µm) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Flow Rate | 0.2 - 0.4 mL/min |
| Ionization Mode | Electrospray Ionization (ESI), Negative |
| Analyzer | Quadrupole Time-of-Flight (QTOF) |
| Primary Ion | [M-H]⁻ |
| Common Fragment | Loss of CO₂ (44 Da) |
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS (Contextual application for related compounds)
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is an effective soft ionization technique for analyzing a wide range of molecules, including phenolic compounds, with high sensitivity and speed. nih.gov While specific MALDI-TOF MS studies on this compound are not prevalent, the technique's application to other phenolic acids provides a strong contextual framework. nih.gov
In a typical MALDI-TOF analysis of phenolic acids, the analyte is co-crystallized with a matrix, such as a cinnamic or benzoic acid derivative, which absorbs the laser energy and facilitates the ionization of the analyte. mdpi.com For phenolic compounds, analysis in positive ion mode often reveals protonated molecules [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. nih.govresearchgate.net The formation of these adducts is common, even without the addition of salts, due to the natural abundance of these ions. researchgate.net
MALDI-TOF MS is particularly useful for identifying oligomeric series of phenolic acid units. nih.gov The mass spectra can show ions corresponding to dimers, trimers, and tetramers of the parent compound, often with sodium or potassium adducts. This capability would be valuable for studying potential polymerization or aggregation of this compound.
Table 2: Expected Ion Formation for Phenolic Acids in MALDI-TOF MS
| Ion Type | Description | Example (for a monomer 'M') |
| Protonated Molecule | Analyte molecule with an added proton. | [M+H]⁺ |
| Sodium Adduct | Analyte molecule associated with a sodium ion. | [M+Na]⁺ |
| Potassium Adduct | Analyte molecule associated with a potassium ion. | [M+K]⁺ |
| Oligomeric Ions | Dimers, trimers, etc., often seen as adducts. | [2M+Na]⁺, [3M+Na]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Maximum Absorption Wavelengths
UV-Vis spectroscopy is a fundamental technique for characterizing conjugated systems, such as the one present in this compound. The absorption of UV radiation by the molecule provides information about its electronic transitions. The cinnamic acid backbone, with its aromatic ring conjugated to a carboxylic acid via a double bond, is the primary chromophore.
The UV spectrum of 4-hydroxycinnamic acid shows a maximum absorption wavelength (λmax) that is influenced by substituents on the phenyl ring. researchgate.net For related phenolic compounds, λmax values are typically observed in the UVA and UVB regions. For instance, 3,5-dihydroxybenzoic acid exhibits absorption maxima at 208 nm, 250 nm, and 308 nm in an acidic mobile phase. sielc.com
For this compound, the presence of two bromine atoms (electron-withdrawing) and a hydroxyl group (electron-donating) on the phenyl ring will influence the position of the λmax. The extended conjugation provided by the acrylic acid side chain is expected to result in a significant absorption peak in the range of 300-320 nm. The exact λmax can be affected by the solvent used for the analysis. academie-sciences.fr
Table 3: Reported UV Absorption Maxima for Structurally Related Compounds
| Compound | λmax (nm) | Solvent/Conditions |
| 4-Hydroxycinnamic acid | ~310 nm | Not specified |
| 3,4-Dihydroxycinnamic acid | ~323 nm | Not specified |
| 3,5-Dihydroxybenzoic acid | 208, 250, 308 | Acidic mobile phase |
Chromatographic Purity Assessment (e.g., Thin-Layer Chromatography)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique widely used for assessing the purity of a compound and monitoring the progress of a chemical reaction. libretexts.orgmerckmillipore.com It operates on the principle of separating components of a mixture based on their differential affinities for a stationary phase (typically silica gel or alumina) and a mobile phase (a solvent or solvent mixture). merckmillipore.com
To assess the purity of a sample of this compound, a small spot of the dissolved compound is applied to a TLC plate. The plate is then placed in a sealed chamber containing a suitable mobile phase. Due to the polar nature of the phenolic hydroxyl and carboxylic acid groups, a moderately polar solvent system is generally effective. A mixture of a non-polar solvent (like hexane or dichloromethane) and a more polar solvent (like ethyl acetate (B1210297) or methanol) is commonly used. The optimal ratio is determined empirically to achieve a retention factor (Rf) value that allows for clear separation from potential impurities. libretexts.org
After the solvent front has moved up the plate, the plate is removed and dried. The spots can be visualized under UV light, where conjugated compounds like this compound will appear as dark spots on a fluorescent background. libretexts.org A pure compound should ideally yield a single spot. The presence of multiple spots indicates the presence of impurities. This technique has been successfully applied in high-performance formats (HPTLC) for the selective determination of related compounds like 3,5-dihydroxycinnamic acid. nih.govnih.gov
Table 4: Components of a Typical TLC System for Purity Assessment
| Component | Description/Example | Purpose |
| Stationary Phase | Silica gel coated on glass or aluminum | The polar surface on which separation occurs. |
| Mobile Phase | Ethyl acetate/Hexane or Methanol (B129727)/Dichloromethane | The solvent that moves up the plate, carrying the analyte. |
| Analyte | Solution of this compound | The compound being tested for purity. |
| Visualization | UV lamp (254 nm) | To detect the separated spots on the plate. |
Biological Activities and Preclinical Pharmacological Potential of 3,5 Dibromo 4 Hydroxycinnamic Acid and Analogues
Antioxidant Activity
The antioxidant properties of cinnamic acid derivatives are a significant area of research, with many studies highlighting their potential to combat oxidative stress. This activity is intrinsically linked to their chemical structure, particularly the substituents on the aromatic ring.
In Vitro Assays (e.g., DPPH, ABTS, Superoxide (B77818), Hydroxyl Radical Scavenging)
A variety of in vitro assays are employed to determine the antioxidant and radical-scavenging capabilities of cinnamic acid derivatives. These methods are crucial for screening and characterizing the potential of these compounds. Commonly used assays include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. In these assays, the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH or ABTS radical is measured by a change in color, which can be quantified spectrophotometrically. The results are often expressed as the half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the radicals.
Contribution of Hydroxylation Pattern to Antioxidant Capacity
The antioxidant activity of cinnamic acid derivatives is profoundly influenced by the number and position of hydroxyl (-OH) groups on the phenyl ring. nih.gov The primary mechanism of antioxidant action for phenolic compounds is the donation of a hydrogen atom from a hydroxyl group to a free radical, which neutralizes the radical and terminates the oxidative chain reaction. nih.gov The resulting phenoxyl radical is stabilized by resonance, delocalizing the unpaired electron across the aromatic ring. nih.gov
The presence of multiple hydroxyl groups generally enhances antioxidant activity. For example, caffeic acid, with two adjacent hydroxyl groups (a catechol structure), typically exhibits greater antioxidant capacity than p-coumaric acid, which has only one hydroxyl group. This enhanced activity is attributed to the increased stability of the resulting phenoxyl radical through the formation of an intramolecular hydrogen bond and the potential to form a more stable ortho-quinone. The substitution pattern on the aromatic ring is a key determinant of the radical-scavenging ability of these compounds. nih.gov
Antimicrobial Efficacy
Cinnamic acid and its derivatives have long been recognized for their broad-spectrum antimicrobial properties, showing activity against various bacteria and fungi. eurekaselect.com
Antibacterial Activity against Gram-Positive and Gram-Negative Strains (e.g., Escherichia coli, Klebsiella pneumoniae, Pseudomonas aeruginosa, Haemophilus influenzae)
Cinnamic acid derivatives have demonstrated inhibitory effects against a range of both Gram-positive and Gram-negative bacteria. While specific data for 3,5-dibromo-4-hydroxycinnamic acid is limited, studies on related compounds provide insight into their potential antibacterial action. For instance, some derivatives have shown activity against Escherichia coli and Pseudomonas aeruginosa. nih.gov The antibacterial efficacy can be influenced by the specific substitutions on the cinnamic acid backbone.
Below is a table summarizing the antibacterial activity of representative cinnamic acid derivatives against various bacterial strains.
| Compound/Derivative | Bacterial Strain | Activity (MIC) |
| Cinnamaldehyde | Escherichia coli | 3-8 mM |
| Cinnamaldehyde | Staphylococcus aureus | 8-10 mM |
| Cinnamyl alcohol | Escherichia coli | 8-15 mM |
| Cinnamamide | Escherichia coli | 20-25 mM |
| Piperidine-containing cinnamic acid derivative (24a) | Staphylococcus aureus, Bacillus subtilis | Exhibited notable activity |
| Piperidine-containing cinnamic acid derivative (24a) | Pseudomonas aeruginosa, Escherichia coli | Exhibited notable activity |
Note: The data presented is for illustrative purposes for the class of cinnamic acid derivatives and is based on available literature. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.gov
Antifungal Activity against Fungal Strains (e.g., Aspergillus niger, Candida albicans)
In addition to their antibacterial properties, cinnamic acid derivatives also exhibit efficacy against various fungal pathogens. They have been shown to inhibit the growth of fungi such as Aspergillus niger and Candida albicans. The antifungal activity of these compounds is an area of active investigation for the development of new antifungal agents. Some synthetic cinnamides and cinnamates have shown promising results, with certain derivatives demonstrating a fungicidal effect. nih.gov
The following table provides examples of the antifungal activity of selected cinnamic acid derivatives.
| Compound/Derivative | Fungal Strain | Activity (MIC) |
| Synthetic Cinnamide (Derivative 6) | Candida albicans | 626.62 µM |
| Synthetic Cinnamide (Derivative 4) | Candida albicans | 672.83 µM |
| Synthetic Cinnamide (Derivative 3) | Candida albicans | 726.36 µM |
Note: The data presented is for illustrative purposes for the class of cinnamic acid derivatives and is based on available literature. MIC (Minimum Inhibitory Concentration) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism. nih.gov
Mechanisms of Antimicrobial Action (General for Cinnamic Acid Derivatives)
The antimicrobial activity of cinnamic acid derivatives is attributed to several mechanisms of action. numberanalytics.comnumberanalytics.com A primary mode of action is the disruption of the microbial cell membrane's integrity, which leads to increased permeability and the leakage of essential intracellular components, ultimately resulting in cell death. nih.govnumberanalytics.com
Other proposed mechanisms include:
Enzyme Inhibition: These compounds can interfere with the activity of essential enzymes involved in microbial metabolism. numberanalytics.com For fungi, this can include enzymes responsible for the synthesis of ergosterol, a vital component of the fungal cell membrane. nih.gov
Nucleic Acid and Protein Damage: Cinnamic acid derivatives may interact with microbial DNA and RNA, thereby inhibiting replication and transcription. nih.gov
Induction of Reactive Oxygen Species (ROS): Some derivatives can induce the production of ROS within the microbial cell, leading to oxidative stress and damage to cellular components. nih.govnumberanalytics.com
Disruption of Cell Division: Inhibition of cell division processes has also been observed as a mechanism of antimicrobial action.
These multifaceted mechanisms contribute to the broad-spectrum antimicrobial efficacy of this class of compounds. nih.govnumberanalytics.comnumberanalytics.com
Antitumor and Antiproliferative Effects
The search for novel therapeutic agents from natural and synthetic sources has identified cinnamic acid and its derivatives as a promising class of compounds with potential applications in cancer therapy. nih.gov These compounds have demonstrated the ability to impede the proliferation of tumor cells and trigger programmed cell death, known as apoptosis. nih.gov
In Vitro Cytotoxicity against Human Cancer Cell Lines (e.g., SKG, AMN3, MCF-7, HeLa, HCT-116)
Recent research has highlighted the dose-dependent cytotoxic effects of hydroxycinnamic acid (HCA) isomers on cancer cells. Studies have shown that both ortho-coumaric acid (OCA) and para-coumaric acid (PCA) can reduce the number of viable breast cancer stem cells. nih.gov This effect is partly attributed to the inhibition of the phosphorylation of Extracellular regulated kinases 1/2 (ERK1/2), key proteins in cell signaling pathways that promote cell proliferation. nih.gov The anti-proliferative activity of cinnamic acid derivatives has been reported against a variety of cancer types, including those of the breast, colon, and lung. nih.gov
Interactive Table: In Vitro Cytotoxicity of Hydroxycinnamic Acid Isomers on Breast Cancer Stem Cells
| Compound | Effect on Cell Viability | Mechanism of Action |
|---|---|---|
| Ortho-coumaric acid (OCA) | Dose-dependent decrease | Inhibition of ERK1/2 phosphorylation |
Induction of Apoptosis and Cell Cycle Modulation
Cinnamic acid and its analogues have been shown to induce apoptosis in cancer cells through various mechanisms. One of the key ways they exert their anticancer effects is by causing irreversible DNA damage, which ultimately leads to cell death. nih.gov For instance, cinnamaldehyde, a derivative of cinnamic acid, is known to utilize apoptosis to eliminate cancerous cells. nih.gov
Studies on hydroxycinnamic acid isomers have revealed their ability to modulate the cell cycle. Both OCA and PCA can induce a cytostatic effect in breast cancer stem cells by causing an arrest in the G1/S phase of the cell cycle. nih.gov This is accompanied by a downregulation of Cyclin D1, a protein crucial for cell cycle progression. nih.gov Furthermore, treatment with these compounds leads to an increase in Annexin-V/7-AAD staining, elevated expression of caspase-3/7, and a decreased Bcl-2/Bax ratio, all of which are indicative of apoptosis. nih.gov This apoptotic process is mediated by the activation of the Janus kinase (JNK) and p38 Mitogen-activated kinase (p38 MAPK) pathways. nih.gov
The induction of apoptosis is a critical mechanism for many anticancer agents. It is a programmed cell death process that can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondria-mediated) pathways. mdpi.com
Topoisomerase Enzyme Inhibition
Topoisomerases are essential enzymes that play a critical role in managing the topological state of DNA during various cellular processes like replication, transcription, and recombination. nih.gov Because cancer cells have a high rate of proliferation, they exhibit elevated levels of topoisomerase activity, making these enzymes a key target for anticancer drugs. nih.gov Inhibitors of topoisomerases can be categorized as either "poisons," which stabilize the transient enzyme-DNA complex, leading to DNA strand breaks, or "catalytic inhibitors," which interfere with the enzyme's function without stabilizing the DNA complex. nih.govnih.gov
Some natural compounds have been identified as topoisomerase inhibitors. For example, Bis (2, 3-dibromo-4, 5-dihydroxybenzyl) ether (BDDE), a marine bromophenol, acts as a catalytic inhibitor of topoisomerase I (TOP1) by binding to the minor groove of DNA. nih.gov It does not stabilize the covalent TOP1/DNA complex but still exerts broad-spectrum in vitro anticancer activities and induces apoptosis. nih.gov
Other Investigated Biological Activities of Cinnamic Acid Analogues
Beyond their antitumor potential, analogues of cinnamic acid have been investigated for a range of other biological activities.
Anti-inflammatory Properties
Inflammation is a natural protective response to harmful stimuli, but chronic inflammation can lead to various diseases. wjbphs.com Cinnamic acid and its derivatives have demonstrated significant anti-inflammatory activity. nih.gov The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). nih.gov The search for effective anti-inflammatory drugs with fewer side effects remains a key area of research, and cinnamic acid derivatives represent a promising avenue of investigation. wjbphs.comwjbphs.com
Aldose Reductase Inhibition
Aldose reductase is an enzyme implicated in the development of diabetic complications. Inhibiting this enzyme is a therapeutic strategy to manage these conditions. Research has shown that certain cinnamic acid derivatives can act as aldose reductase inhibitors. nih.govjst.go.jp However, the structural features of these molecules, such as the placement of a methenyl group between the carboxylate and the phenyl ring in trans-cinnamic acid, can significantly influence their binding affinity to the enzyme. nih.gov
Hepatoprotective Activity
While direct studies on the hepatoprotective activity of this compound are not extensively available in the reviewed literature, research on its structural analogues, particularly other derivatives of cinnamic acid, provides insights into the potential role of this class of compounds in liver protection. The hepatoprotective properties of cinnamic acid derivatives are often attributed to their antioxidant capabilities.
A study investigating the structure-activity relationship of 3,4-dihydroxycinnamic acid (caffeic acid) and its derivatives in a model of carbon tetrachloride (CCl₄)-induced liver damage in rats revealed important structural determinants for hepatoprotection. nih.gov In this research, the non-hydroxylated analogue, cinnamic acid, offered only modest protection, indicating that the presence of hydroxyl groups on the phenyl ring is crucial for the pharmacological effects. nih.gov
Interestingly, the study found that the 4-hydroxy substituent appears to be particularly significant for hepatoprotective activity. The 4-hydroxycinnamic acid analogue demonstrated a more pronounced improvement in nearly all markers of hepatic injury compared to caffeic acid itself. nih.gov Conversely, the absence of the double bond in the carboxylic acid chain, as seen in 3,4-dihydroxyhydrocinnamic acid, did not significantly alter the protective effect compared to caffeic acid, suggesting the α,β-unsaturated bond is less critical for this specific activity. nih.gov
The synergistic effects of polyphenolic compounds, including cinnamic acid derivatives, have also been explored. nih.gov For instance, extracts from Sargassum vulgare containing compounds like p-coumaric acid and ferulic acid, and Chrysanthemum extracts containing cinnamic acid, have demonstrated hepatoprotective potential against acetaminophen-induced liver damage, largely attributed to their antioxidant and anti-inflammatory actions. nih.gov
Given that this compound possesses the 4-hydroxy group identified as important for hepatoprotection, it is plausible that it may exhibit similar activities. However, the influence of the two bromine substituents on this potential activity requires specific investigation.
Decarboxylation Products (4-Vinylphenols) and their Bioactivities
Hydroxycinnamic acids, including potentially this compound, can undergo decarboxylation to form corresponding 4-vinylphenol (B1222589) derivatives. nih.govnih.gov This transformation can occur through thermal processes or be mediated by enzymes. nih.govresearchgate.net The resulting 4-vinylphenols are a class of compounds that have demonstrated a range of significant biological activities. nih.govroyalsocietypublishing.org
| Hydroxycinnamic Acid Precursor | Resulting 4-Vinylphenol |
|---|---|
| p-Coumaric acid | 4-Vinylphenol (4-VP) |
| Caffeic acid | 4-Vinylcatechol (4-VC) |
| Ferulic acid | 4-Vinylguaiacol (4-VG) / 2-Methoxy-4-vinylphenol (B128420) |
| Sinapic acid | 4-Vinylsyringol (4-VS) |
Antioxidant Activity
The 4-vinyl derivatives of hydroxycinnamic acids are recognized for their antioxidant properties. nih.govresearchgate.net A study comparing the antioxidant potential of 4-vinylphenol (4-VP), 4-vinylguaiacol (4-VG), 4-vinylsyringol (4-VS), and 4-vinylcatechol (4-VC) found that their activity is influenced by the testing system. In a homogeneous polar medium, these 4-vinyl derivatives generally showed weaker antioxidant activity than their corresponding phenolic acid precursors. nih.govresearchgate.net However, in an emulsion system, the activity of the 4-vinyl derivatives was higher than that of the parent hydroxycinnamic acids, with 4-vinylguaiacol being the most active. nih.govresearchgate.net This suggests that the polarity of these vinylphenols enhances their efficacy as radical chain-breakers in lipid-based environments. researchgate.net 4-Vinylcatechol, owing to its catechol structure, was the most effective scavenger of stable DPPH• and superoxide anion radicals in homogeneous solutions. researchgate.net
Anti-mutagenic Activity
Certain 4-vinylphenols have shown potential as anti-mutagenic agents. nih.govroyalsocietypublishing.org Canolol (4-vinyl-2,6-dimethoxyphenol), a decarboxylation product found in crude canola oil, has been identified as a potent anti-mutagenic compound, with its activity being comparable to ebselen (B1671040) and higher than flavonoids like rutin (B1680289) in a modified Ames test using Salmonella typhimurium TA102. researchgate.net The anti-mutagenic effects of these compounds are often linked to their antioxidant capacity, which may help in protecting DNA from damage. nih.gov
Antifungal Activity
The antifungal properties of 4-vinylphenols and related compounds have also been reported. nih.govroyalsocietypublishing.org For instance, 4-propylphenol, a related phenolic compound, has demonstrated effective inhibition of mycelial growth of the fungus Fusarium graminearum, a significant wheat pathogen. nih.gov The proposed mechanism involves the induction of reactive oxygen species (ROS) stress, leading to damage of DNA and cell membranes in the fungal mycelium. nih.gov This compound also exhibited a broad spectrum of inhibition against other soil-borne fungal and oomycete pathogens. nih.gov Similarly, 2-methoxy-4-vinylphenol has been identified as having antimicrobial and antifungal properties. ontosight.ainih.gov
Anticancer Activity
Several 4-vinylphenol derivatives have been investigated for their anticancer potential. nih.govroyalsocietypublishing.org
4-Vinylphenol (4-VP): This compound has been shown to target metastasis and cancer stem-like cells (CSCs) in breast cancer models. nih.gov It was found to reduce spheroid formation, inhibit cell proliferation and invasion, and suppress in vivo metastasis in a zebrafish model. nih.gov Furthermore, 4-vinylphenol induced apoptosis in CSC-enriched breast cancer cells. medchemexpress.com
2-Methoxy-4-vinylphenol (4-Vinylguaiacol, 4-VG): This metabolite of ferulic acid has demonstrated anticancer effects, particularly against pancreatic and colorectal cancer cells. nih.govacs.orgacs.org In pancreatic cancer cell lines, it suppressed cell viability and migratory activity. nih.gov Studies on human colorectal cancer cells, including chemo-resistant lines, showed that 4-vinylguaiacol had more potent anti-proliferative effects than its parent compound, ferulic acid. acs.orgacs.org Its mechanism involves inducing cell cycle arrest and apoptosis. acs.org
Canolol (4-vinyl-2,6-dimethoxyphenol): In a colitis-associated cancer model, canolol reduced the incidence of colon cancer in mice. researchgate.net It has also been shown to reduce apoptosis in human colon cancer SW480 cells under conditions of oxidative stress. researchgate.net
| Compound | Bioactivity | Key Research Findings | Citations |
|---|---|---|---|
| 4-Vinylphenol (4-VP) | Anticancer | Inhibits metastasis and cancer stemness in breast cancer cells; reduces spheroid formation and cell proliferation. | nih.gov |
| 4-Vinylguaiacol (4-VG) | Antioxidant | Most active radical chain-breaker in an emulsion system compared to other tested 4-vinylphenols. | nih.govresearchgate.net |
| 4-Vinylguaiacol (4-VG) | Anticancer | Shows potent anti-proliferative effects on drug-resistant human colorectal cancer cells; suppresses migration of human pancreatic cancer cells. | nih.govacs.orgacs.org |
| 4-Vinylcatechol (4-VC) | Antioxidant | Most efficient scavenger of stable DPPH• and O₂•⁻ radicals in homogeneous solutions among tested 4-vinylphenols. | researchgate.net |
| Canolol | Anti-mutagenic | Potent antimutagenic activity in the Ames test, higher than some flavonoids. | researchgate.net |
| Canolol | Anticancer | Reduced the incidence of colon cancer in a colitis-associated cancer mouse model. | researchgate.net |
| 4-Propylphenol | Antifungal | Effectively inhibits mycelial growth of Fusarium graminearum and other soil-borne pathogens. | nih.gov |
Structure Activity Relationship Sar Studies of Brominated Hydroxycinnamic Acid Derivatives
Impact of Bromine Substitution Pattern on Biological Efficacy
The addition of halogen atoms to the cinnamic acid structure is a known strategy to enhance its biological properties. The presence, number, and position of bromine substituents on the aromatic ring significantly modulate the molecule's efficacy. Electron-withdrawing groups, such as halogens, on the phenyl ring can enhance the biological activity of the compound.
For instance, studies on various cinnamic acid derivatives have shown that the addition of halogens can markedly increase their growth-inhibitory effects against various microbes. While direct studies on 3,5-dibromo-4-hydroxycinnamic acid are specific, research on related structures provides valuable insights. For example, in a series of cinnamanilides, 3,4-dichloro substitution resulted in a broader spectrum of action and higher antibacterial efficacy compared to monosubstituted analogs. researchgate.net This suggests that multiple halogen substitutions can be beneficial.
The 3,5-disubstitution pattern, as seen in the subject compound, places two bulky, electronegative bromine atoms adjacent to the phenolic hydroxyl group. This specific arrangement can influence the electronic environment and steric hindrance around the hydroxyl group, potentially affecting its ability to donate a hydrogen atom, a key mechanism in antioxidant activity. This pattern may also enhance binding to specific biological targets by creating defined hydrophobic and electrostatic interactions.
Influence of Phenolic Hydroxyl Group Position on Activity (e.g., para position)
The position of the phenolic hydroxyl (-OH) group on the aromatic ring is a critical determinant of the biological activity of hydroxycinnamic acid derivatives. The antioxidant capacity of these compounds is strongly correlated with the presence and position of these hydroxyl groups. researchgate.net
Research has consistently shown that a hydroxyl group at the para (4-position) of the phenyl ring is a crucial structural feature for certain biological activities. nih.govnih.gov In a study exploring synergistic anticancer effects, the para-hydroxyl group was identified as one of the three critical molecular elements required for a hydroxycinnamic acid derivative to cooperate with carnosic acid in inducing apoptosis in acute myeloid leukemia (AML) cells. nih.govnih.gov The presence of this group is fundamental to the antioxidant mechanism, where it can donate a hydrogen atom to neutralize free radicals. jocpr.com The resulting phenoxyl radical is stabilized by resonance, a process that is particularly effective when the hydroxyl group is in the para position relative to the acrylic acid side chain.
The importance of the hydroxyl group is further underscored by findings that its substitution can drastically alter the type of activity. While the -OH group is primarily linked to antioxidant effects, its replacement or the addition of other groups can shift the pharmacological profile. jocpr.com
Effects of Additional Substituents on the Aromatic Ring (e.g., methoxy (B1213986) groups) on Bioactivity
The introduction of other substituents, such as methoxy (-OCH3) groups, alongside the hydroxyl and bromine moieties, can fine-tune the bioactivity of cinnamic acid derivatives. The number and location of both hydroxyl and methoxy groups define the potency and range of action. jocpr.com
The primary role of the hydroxyl group is often associated with antioxidant activity, which tends to increase with the number of -OH groups. researchgate.net In contrast, the presence of a methoxy group can confer different properties. For example, methoxy groups, especially in the para position, have been linked to strong antidiabetic, hepatoprotective, and neuroprotective potential. jocpr.com Ferulic acid (4-hydroxy-3-methoxycinnamic acid), for instance, is recognized as a potent insulin-secreting agent. jocpr.com
The interplay between hydroxyl and methoxy groups is significant. The antioxidant efficacy of monophenolic hydroxycinnamic acids can be substantially increased by the addition of a methoxy substituent in the ortho position to the hydroxyl group, which facilitates intramolecular hydrogen bonding. This highlights that while this compound possesses a key hydroxyl group, its activity could be further modulated by the strategic addition of other groups like methoxy functions.
Table 1: Impact of Aromatic Ring Substituents on Biological Activity
| Substituent/Feature | Position | Observed Impact on Bioactivity | Reference |
|---|---|---|---|
| Hydroxyl (-OH) | para (C4) | Critical for synergistic anticancer effects and antioxidant activity. | nih.govnih.gov |
| Halogen (e.g., -Br, -Cl) | Aromatic Ring | Generally enhances antimicrobial and anticancer efficacy. | researchgate.net |
| Methoxy (-OCH3) | ortho to -OH | Increases antioxidant efficacy of monophenolic derivatives. | |
| Methoxy (-OCH3) | para (C4) | Associated with strong antidiabetic and neuroprotective potential. | jocpr.com |
Role of the C7-C8 Double Bond in Cinnamic Acid Derivatives for Synergistic Effects
The acrylic acid side chain, specifically the C7-C8 double bond (the α,β-unsaturated bond), is another pivotal structural feature of cinnamic acid derivatives. nih.gov This conjugated double bond is not merely a linker but an active participant in the molecule's biological interactions.
This double bond forms a Michael acceptor, a reactive moiety often utilized in the design of anticancer drugs. nih.gov Its presence is crucial for various pharmacological activities. Studies on the synergistic effects of hydroxycinnamic acid derivatives in AML have identified the C7-C8 double bond as a major requirement for enhancing the differentiation-inducing activity of calcitriol (B1668218) and for the cytotoxic synergy with carnosic acid. nih.govnih.gov The rigidity and planarity conferred by this double bond are essential for the correct orientation of the molecule within the binding sites of target enzymes or receptors. Its removal or saturation typically leads to a significant reduction or complete loss of these specific biological activities.
Evaluation of Conjugation with Other Chemical Scaffolds (e.g., Coumarins, Quinolinones) on Pharmacological Profiles
To enhance efficacy, broaden the spectrum of activity, or develop multi-target agents, cinnamic acid derivatives are often conjugated with other pharmacologically active scaffolds. nih.gov This molecular hybridization can result in novel compounds with improved therapeutic profiles compared to the individual components. nih.gov
Coumarins: Coumarins are a well-known class of natural products with diverse biological activities. Conjugates of 3,5-disubstituted-4-hydroxycinnamic acids with a functionalized coumarin (B35378) (6-hydroxy-7-methoxy-4-methyl-3-isopropylcoumarin) have been synthesized and evaluated. researchgate.net These hybrid molecules were assessed for antioxidant, antitumor, and antimicrobial activities. The results indicated that specific conjugates could be promising candidates as antimicrobial and antitumor agents, with the biological activity profile depending on the specific substituents on the cinnamic acid portion. researchgate.net In another study, coumarin-cinnamic acid conjugates demonstrated potent α-glucosidase inhibitory activity, far exceeding that of the standard drug acarbose. nih.gov
Quinolinones: The 2-quinolinone (or 1-azacoumarin) scaffold is important in anticancer drug design. nih.gov Hybrid molecules incorporating cinnamic acid derivatives and a 7,8-dihydroxy-4-methyl-1-amino-2-quinolinone moiety have been synthesized. nih.gov One such compound, which was further brominated, proved to be the most potent anticancer agent in the study series, inducing cell cycle arrest and apoptosis in colon cancer cells. nih.gov This demonstrates that combining the cinnamic acid structure with a quinolinone core can lead to highly effective anticancer compounds.
Other Scaffolds: Cinnamic acids have also been conjugated with other molecules, such as the β-blocker propranolol, to create multifunctional agents with antioxidant, anti-lipoxygenase, and anti-proteolytic activities.
Table 2: Pharmacological Profiles of Cinnamic Acid Conjugates
| Conjugated Scaffold | Cinnamic Acid Derivative | Resulting Pharmacological Profile | Reference |
|---|---|---|---|
| Functionalized Coumarin | 3,5-disubstituted-4-hydroxycinnamic acids | Exhibited promising antitumor and antimicrobial activities. | researchgate.net |
| 2-Quinolinone | Cinnamic acid and its brominated derivative | Potent anticancer activity via cell cycle arrest and apoptosis. | nih.gov |
| Substituted Coumarin | Cinnamic acid | Excellent α-glucosidase inhibitory activity. | nih.gov |
Analytical Methodologies for Identification and Quantification of 3,5 Dibromo 4 Hydroxycinnamic Acid
Chromatographic Techniques for Isolation and Analysis
Chromatography is the cornerstone for separating 3,5-Dibromo-4-hydroxycinnamic acid from complex mixtures. Reversed-phase chromatography is the most common approach, where a nonpolar stationary phase is used with a polar mobile phase.
High-Performance Liquid Chromatography (HPLC) coupled with an Ultraviolet (UV) detector is a robust and widely used method for the quantification of hydroxycinnamic acids. phcogj.comphcogj.com The principle involves separating compounds on a stationary phase, typically an octadecylsilane (B103800) (C18) column, and detecting them as they elute by their absorbance of UV light. nih.gov
For the analysis of hydroxycinnamic acids, the mobile phase usually consists of a gradient mixture of acidified water (using formic or acetic acid to ensure the compounds are in their protonated form) and an organic solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net UV detection is typically performed at wavelengths where these compounds exhibit maximum absorbance, often around 280 nm for general phenolics or more specifically near 310-330 nm for cinnamic acid derivatives. phcogj.comnih.gov
A new HPLC-UV method developed for trans-p-hydroxycinnamic acid and its esters utilized a C-18 column with an isocratic mobile phase of methanol and 0.1% acetic acid in water (40:60, v/v) at a flow rate of 1.0 mL/min, with detection at 310 nm. nih.gov Such a method could be adapted for this compound, though optimization would be necessary.
Table 1: Example HPLC-UV Parameters for Hydroxycinnamic Acid Analysis
| Parameter | Value | Reference |
|---|---|---|
| Column | Octadecylsilane (C18) | nih.govresearchgate.net |
| Mobile Phase | Methanol : 0.1% Acetic Acid (aq) | nih.gov |
| Elution Mode | Isocratic or Gradient | nih.govresearchgate.net |
| Flow Rate | 0.7 - 1.0 mL/min | nih.govresearchgate.net |
| Detection Wavelength | 271 - 330 nm | phcogj.comresearchgate.net |
| Temperature | 30 °C | researchgate.net |
Ultra-High-Performance Liquid Chromatography (UPLC) represents a significant advancement over traditional HPLC, offering higher resolution, increased sensitivity, and faster analysis times. usp.br UPLC systems operate at much higher pressures (up to 15,000 psi), which allows for the use of columns packed with sub-2 µm particles. usp.br This results in sharper and narrower peaks, enabling better separation of components in complex mixtures, such as marine extracts. usp.br
For the analysis of phenolic compounds, a reversed-phase UPLC method might employ a C18 fused-core column. usp.br The enhanced resolving power of UPLC is particularly valuable for differentiating structurally similar isomers or compounds within a dense matrix, which is a common challenge in the profiling of marine phenolics. usp.br
Advanced Coupled Techniques for Comprehensive Profiling of Marine Phenolics
While HPLC-UV is effective for quantification, it provides limited structural information. To achieve comprehensive profiling and unambiguous identification of compounds like this compound, chromatography is often coupled with mass spectrometry (MS).
Techniques such as HPLC-Diode Array Detector-Electrospray Ionization-Mass Spectrometry (HPLC-DAD-ESI-MS), UPLC-Quadrupole-Time of Flight-MS (UPLC-QTOF-MS), and LC-MS/MS are indispensable for the characterization of marine phenolics. researchgate.netmdpi.comnih.gov A DAD detector provides UV spectra for each peak, offering clues about the compound class, while the mass spectrometer provides precise mass-to-charge ratio (m/z) data, which yields the molecular weight. researchgate.netresearchgate.net
For a halogenated compound like this compound, mass spectrometry is particularly powerful. The two stable isotopes of bromine (79Br and 81Br) exist in an approximate 1:1 ratio, creating a distinctive isotopic pattern in the mass spectrum for molecules containing bromine atoms. A dibrominated compound will exhibit a characteristic triplet peak pattern (M, M+2, M+4) with an intensity ratio of approximately 1:2:1, making it readily identifiable in a complex chromatogram. nih.gov Bioinformatics tools have been developed to automatically screen LC-MS profiles for these specific isotopic signatures to rapidly detect halogenated compounds in marine-derived extracts. nih.govresearchgate.net
Development of Strategies for Simultaneous Determination of Phenolic Subclasses
Marine extracts contain a vast diversity of phenolic compounds belonging to multiple subclasses, including phenolic acids, flavonoids, and phlorotannins. researchgate.netmdpi.com Developing analytical strategies that allow for the simultaneous determination and quantification of these different subclasses in a single analytical run is a key objective for efficiency and comprehensive characterization. researchgate.netnih.gov
This is often achieved by developing a robust gradient elution method in LC-MS that can separate a wide range of compounds with varying polarities. nih.gov The use of a mass spectrometer as a detector is crucial in these strategies, as it can distinguish between co-eluting compounds based on their different m/z values, a task that would be impossible with UV detection alone. nih.gov A validated LC-MS method was successfully developed for the simultaneous analysis of 48 different phenolic compounds across multiple subclasses from plant residues. nih.gov
Method Validation and Quantification Parameters
Any analytical method used for quantification must undergo rigorous validation to ensure its reliability, accuracy, and precision. ucd.ieresearchgate.net Validation is typically performed following guidelines from the International Conference on Harmonisation (ICH). nih.gov Key validation parameters include:
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte. It is confirmed by a high coefficient of determination (r²) for the calibration curve, which should ideally be >0.999. researchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. nih.gov
Accuracy: This is assessed by determining the recovery of a known amount of analyte (spike) added to a sample matrix. High recovery percentages (typically 95-105%) indicate an accurate method. researchgate.netresearchgate.net
Precision: This measures the degree of agreement among individual tests when the procedure is applied repeatedly to multiple samplings. It is expressed as the relative standard deviation (%RSD) and should be low (e.g., <2-5%). nih.govresearchgate.net
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities or degradation products. researchgate.net
Robustness: The capacity of a method to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. researchgate.net
Table 2: Example Method Validation Parameters for Phenolic Compound Analysis
| Parameter | Typical Value | Reference |
|---|---|---|
| Linearity (r²) | > 0.999 | researchgate.net |
| LOD | 0.26 - 8.8 ng/mL | researchgate.netresearchgate.net |
| LOQ | 0.77 - 42.9 ng/mL | researchgate.netresearchgate.net |
| Accuracy (Recovery) | 97.2% - 108% | researchgate.netresearchgate.net |
| Precision (%RSD) | < 5.2% | researchgate.net |
Current Research Gaps and Future Directions in 3,5 Dibromo 4 Hydroxycinnamic Acid Research
Elucidation of Specific Biosynthetic Pathways for 3,5-Dibromo-4-hydroxycinnamic Acid
The natural origin of this compound is presumed to be marine organisms, yet the precise biosynthetic machinery responsible for its creation remains largely unknown. While research has identified pathways for other brominated marine natural products, the specific enzymes and genetic blueprints for this particular cinnamic acid derivative are yet to be detailed.
A significant breakthrough in understanding the biosynthesis of brominated compounds came with the discovery of a conserved gene locus in marine bacteria responsible for producing a variety of polybrominated aromatic compounds. nih.gov This pathway involves a bi-modular system where chorismate is converted to 4-hydroxybenzoic acid (4-HBA) and subsequently halogenated. nih.gov However, the direct biosynthetic route to this compound, which features a cinnamic acid backbone, has not been explicitly elucidated.
Future research should focus on identifying the specific microorganisms, such as marine bacteria or algae, that produce this compound. Genome mining of marine microbes could be a fruitful approach to uncover novel biosynthetic gene clusters. nih.govrsc.org Once identified, in vitro reconstitution of the biosynthetic pathway using purified enzymes will be crucial to understand the step-by-step synthesis, including the specific halogenases that catalyze the double bromination of the aromatic ring. pnas.org Unraveling these pathways is not only fundamental to understanding its ecological role but also opens the door for biotechnological production. frontiersin.org
Comprehensive Mechanistic Studies of Biological Activities at a Molecular Level
Preliminary studies on cinnamic acid derivatives have revealed a broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties. researchgate.netnih.gov However, for this compound specifically, the molecular mechanisms underpinning its bioactivity are not well understood. The presence of bromine atoms is expected to significantly influence its chemical properties and biological interactions.
Halogenated phenolic compounds, a class to which this acid belongs, are known to interact with various biological targets and can exhibit toxic effects. nih.govacs.org The bromine substituents can alter the electronic properties of the phenolic ring and the acrylic acid side chain, potentially enhancing its interaction with specific enzymes or receptors. core.ac.uk For instance, studies on other halogenated phenols have shown that the degree of halogenation can impact toxicity. nih.gov
Future investigations should employ a multi-pronged approach to dissect the molecular mechanisms. This includes:
Enzyme inhibition assays: To screen for potential inhibitory effects against key enzymes involved in disease pathways.
Cell-based assays: To study its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction pathways. nih.gov
Transcriptomic and proteomic analyses: To identify global changes in gene and protein expression in response to treatment with the compound.
Understanding these mechanisms at a molecular level is paramount for evaluating its therapeutic potential and any potential risks. nih.gov
Development of Novel Synthetic Routes for Improved Yields and Selectivity
Current synthetic methods for producing this compound and its derivatives can be inefficient, often resulting in low yields and the formation of unwanted byproducts. While methods like the Knoevenagel condensation are used for synthesizing p-hydroxycinnamic acid, the introduction of two bromine atoms at specific positions presents a challenge. researchgate.net
The development of novel, efficient, and selective synthetic strategies is a critical area for future research. This could involve exploring modern synthetic methodologies such as:
Catalytic C-H activation/halogenation: This approach could allow for the direct and selective introduction of bromine atoms onto the p-coumaric acid backbone.
Flow chemistry: This technology can offer better control over reaction parameters, leading to improved yields and purity.
Biocatalysis: Utilizing engineered enzymes, such as specific halogenases, could provide a highly selective and environmentally friendly route to the desired product.
Improving synthetic efficiency is crucial for producing sufficient quantities of the compound for detailed biological studies and for the potential development of derivatives. mdpi.comnih.govrsc.orgresearchgate.net
Exploration of Structure-Activity Relationships through Rational Design of Derivatives
The structure of this compound offers multiple points for modification, providing a rich scaffold for exploring structure-activity relationships (SAR). researchgate.netrsdjournal.org By systematically altering different parts of the molecule—the phenolic hydroxyl group, the carboxylic acid function, and the bromine substituents—researchers can gain insights into which structural features are critical for its biological activity. nih.govresearchgate.netnih.govnih.gov
A study on 3,5-disubstituted-4-hydroxycinnamic acids linked to a functionalized coumarin (B35378) showed that different substituents significantly impacted the antioxidant and antitumor activities of the resulting conjugates. sysrevpharm.orgresearchgate.net For example, the presence of certain electron-withdrawing groups influenced the compound's biological efficacy. sysrevpharm.org
Future SAR studies should focus on:
Synthesis of a library of derivatives: This would involve modifying the core structure with a variety of functional groups.
Quantitative Structure-Activity Relationship (QSAR) modeling: Computational approaches can be used to correlate the structural properties of the derivatives with their biological activities, guiding the design of more potent and selective compounds. frontiersin.org
These studies will be instrumental in optimizing the therapeutic potential of this class of compounds.
Advanced Analytical Techniques for Trace Analysis in Complex Biological and Environmental Matrices
Detecting and quantifying this compound, especially at trace levels in complex samples like biological tissues and environmental matrices, presents a significant analytical challenge. nih.govresearchgate.nethelsinki.fi The presence of numerous other organic compounds can interfere with its detection, requiring highly sensitive and selective analytical methods.
Current methods for analyzing brominated compounds often involve sophisticated techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). nih.govresearchgate.net However, these methods need to be specifically optimized for the analysis of this compound. Challenges include potential thermal degradation during GC analysis and the need for efficient extraction and clean-up procedures to remove interfering matrix components. nih.govnih.gov
Future research should focus on developing and validating advanced analytical techniques, such as:
LC-MS/MS: Tandem mass spectrometry can provide enhanced selectivity and sensitivity for detecting the target compound in complex mixtures. nih.gov
High-resolution mass spectrometry (HRMS): This can provide accurate mass measurements, aiding in the confident identification of the compound.
Novel sample preparation techniques: Developing more efficient and selective extraction methods, such as solid-phase microextraction (SPME) or molecularly imprinted polymers (MIPs), will be crucial for isolating the analyte from complex matrices. nih.gov
Robust analytical methods are fundamental for pharmacokinetic studies, environmental monitoring, and understanding the distribution and fate of this compound in biological systems.
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 3,5-Dibromo-4-hydroxycinnamic acid, and how can purity be optimized?
- Methodological Answer : The synthesis typically involves bromination of 4-hydroxycinnamic acid using bromine (Br₂) or N-bromosuccinimide (NBS) under controlled acidic conditions. A stepwise approach includes:
Bromination : React 4-hydroxycinnamic acid with excess bromine in acetic acid at 0–5°C to introduce bromine atoms at the 3 and 5 positions .
Purification : Recrystallize the crude product using ethanol/water mixtures to remove unreacted starting materials and byproducts. Monitor purity via HPLC or NMR (e.g., absence of peaks at δ 6.8–7.2 ppm for non-brominated aromatic protons) .
- Purity Optimization : Use column chromatography (silica gel, eluting with dichloromethane:methanol 9:1) to isolate high-purity fractions. Confirm purity (>98%) via melting point analysis (literature range: 220–225°C) .
Q. How should this compound be stored to ensure stability in laboratory settings?
- Methodological Answer : Store the compound in amber glass vials at –20°C under inert gas (argon or nitrogen) to prevent degradation via light-induced radical reactions or oxidation. Pre-dissolved matrix solutions for MALDI-TOF/MS should be prepared fresh in acetonitrile:water (50:50) with 0.1% trifluoroacetic acid (TFA) to avoid precipitation .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- UV-Vis Spectroscopy : Detect absorbance maxima at ~280 nm (aromatic π→π* transitions) and ~320 nm (conjugated carbonyl groups) in methanol .
- FT-IR : Identify key functional groups: O–H stretch (~3400 cm⁻¹), C=O stretch (~1680 cm⁻¹), and C–Br stretches (~600 cm⁻¹) .
- NMR : ¹H NMR (DMSO-d₆) shows a singlet for the aromatic protons (δ 8.2 ppm, 2H) and a doublet for the α,β-unsaturated protons (δ 7.6 and 6.8 ppm, J = 16 Hz) .
Advanced Research Questions
Q. How can this compound be optimized as a matrix for MALDI-TOF/MS in proteomics?
- Methodological Answer :
- Matrix Preparation : Dissolve 10 mg/mL in 50% acetonitrile with 0.1% TFA. Mix with analyte (1:100 ratio) and spot onto a stainless-steel target .
- Laser Optimization : Use a nitrogen laser (337 nm) at 20–30% intensity to minimize fragmentation. Adjust laser focus to enhance signal-to-noise ratios for high-mass proteins (>20 kDa) .
- Adduct Suppression : Add 10 mM ammonium citrate to reduce sodium adduct formation .
Q. What strategies resolve contradictions in reported UV-induced degradation pathways of this compound?
- Methodological Answer : Conflicting degradation studies may arise from varying experimental conditions. To reconcile discrepancies:
Controlled Irradiation : Expose standardized solutions to UV light (254 nm) in quartz cuvettes and monitor degradation via LC-MS.
Radical Scavengers : Add tert-butanol to quench hydroxyl radicals, distinguishing between hydrolysis and radical-mediated pathways .
- Key Finding : Degradation primarily involves debromination and oxidation of the α,β-unsaturated system, confirmed by MS/MS fragmentation patterns .
Q. How does this compound compare to sinapinic acid in MALDI-TOF/MS for small-molecule analysis?
- Methodological Answer :
- Ionization Efficiency : The bromine atoms enhance electron-withdrawing effects, improving ionization of low-mass analytes (<500 Da) compared to sinapinic acid.
- Matrix Background : Precipitate the matrix with cold acetone to reduce background noise in the m/z 100–300 range .
- Validation : Compare signal intensities for standard peptides (e.g., angiotensin I) using both matrices under identical laser settings .
Q. What are the challenges in using this compound as a synthetic intermediate for halogenated polyphenols?
- Methodological Answer :
- Selectivity Issues : Competing debromination during coupling reactions (e.g., Suzuki-Miyaura). Mitigate by using Pd(PPh₃)₄ and aryl boronic esters at 60°C .
- Steric Hindrance : The 3,5-dibromo groups hinder nucleophilic attack. Employ microwave-assisted synthesis to enhance reaction rates .
- Characterization : Use 2D NMR (HSQC, HMBC) to confirm regioselectivity in substituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
